1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a derivative of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , has been reported . These Boc-AAILs were prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds has been studied extensively . For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid (Acc) was determined by X-ray analysis . The molecule possesses a Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond .
Chemical Reactions Analysis
Boc-protected compounds can undergo various chemical reactions. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds vary. For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . More specific properties would depend on the exact structure of the compound.
Scientific Research Applications
Use as a tert-Butoxycarbonylation Reagent
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, as a tert-butoxycarbonylation reagent, has been employed for the modification of acidic proton-containing substrates. This includes its application in the tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The process is noted for its high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Application in Synthesis of Tetrahydroquinolines
The compound has been utilized in the synthesis of N-(tert-butoxycarbonyl)anilines, which are further converted into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines. This method, involving directed ortho lithiation followed by reaction with 1-chloro-3-iodopropane, offers a novel approach to quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).
Enantioselective Synthesis
It has been employed in the enantioselective synthesis of tetrahydroisoquinoline derivatives. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess was reported. This approach utilized a modified Pictet-Spengler reaction, demonstrating the compound's utility in stereoselective synthetic chemistry (Liu et al., 2008).
Amidomercuration-Cyclization Studies
It has also been a key reagent in studies exploring amidomercuration-cyclization reactions. This includes the synthesis of various N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines and their subsequent transformations, highlighting the compound's versatility in organic synthesis (Berger & Kerly, 1993).
One-Pot Synthesis Methods
The compound has been part of facile one-pot synthesis methodologies for creating 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs. These methods demonstrate the compound's efficiency in streamlining synthetic routes (Ryabukhin et al., 2008).
In Heterocyclic Chemistry
Its role extends to heterocyclic chemistry, where it has been used in the synthesis of quinoline-4-carboxylic acids fused with various heterocycles, further underlining its utility in the development of complex organic molecules (Moskalenko, Boeva, & Boev, 2011).
Mechanism of Action
The mechanism of action of Boc-protected compounds involves several steps. For example, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISVVITSMSIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097161-04-0 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.